1-Chloro-2-(isocyano(tosyl)methyl)benzene
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Overview
Description
1-Chloro-2-(isocyano(tosyl)methyl)benzene is an organic compound characterized by the presence of a chloro group, an isocyano group, and a tosyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(isocyano(tosyl)methyl)benzene typically involves the following steps:
Formation of the Tosylmethyl Isocyanide (TosMIC): Tosylmethyl isocyanide is prepared by reacting tosylmethyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide.
Substitution Reaction: The TosMIC is then reacted with 1-chloro-2-bromobenzene under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Addition: Reagents such as acids (e.g., hydrochloric acid) and electrophiles (e.g., alkyl halides) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 1-hydroxy-2-(isocyano(tosyl)methyl)benzene.
Electrophilic Addition: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Chloro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(isocyano(tosyl)methyl)benzene involves interactions with molecular targets such as enzymes and proteins. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chloro and tosyl groups contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
- 1-Chloro-3-(isocyano(tosyl)methyl)benzene
- 1-Chloro-4-(isocyano(tosyl)methyl)benzene
- 1-Bromo-2-(isocyano(tosyl)methyl)benzene
Uniqueness: 1-Chloro-2-(isocyano(tosyl)methyl)benzene is unique due to the specific positioning of the chloro, isocyano, and tosyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTNCTIKOLHDLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Cl)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378066 |
Source
|
Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-34-4 |
Source
|
Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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